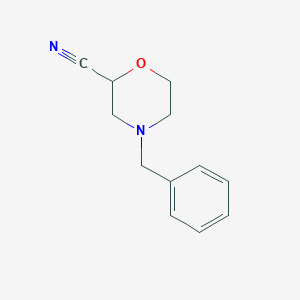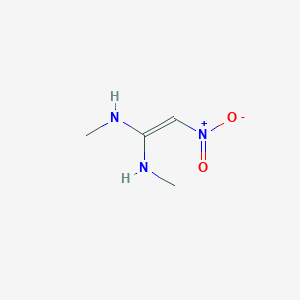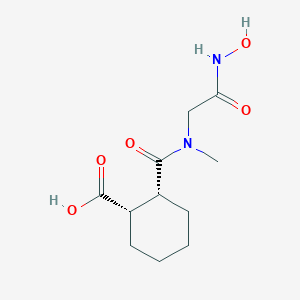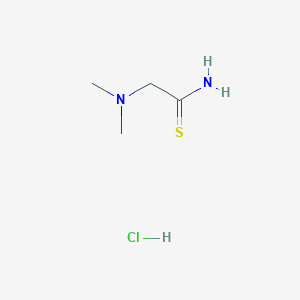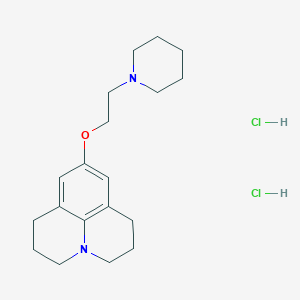
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride is a synthetic compound primarily used in scientific research. This compound is commonly referred to as THIQ. THIQ is a heterocyclic compound containing a quinolizine ring system. THIQ has been extensively studied for its potential use in various scientific applications.
作用机制
THIQ acts as an agonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. Activation of the dopamine D3 receptor by THIQ leads to increased dopamine release, which can reinforce drug-seeking behavior.
生化和生理效应
THIQ has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, THIQ has been shown to increase the release of other neurotransmitters, including norepinephrine and serotonin. THIQ has also been shown to modulate the activity of ion channels, which can affect neuronal excitability.
实验室实验的优点和局限性
THIQ has several advantages for use in laboratory experiments. It is a highly specific and potent agonist for the dopamine D3 receptor, which makes it useful for studying the role of this receptor in addiction and other behaviors. However, THIQ has some limitations, including its potential for off-target effects and its relatively short half-life.
未来方向
There are several potential future directions for research involving THIQ. One area of interest is the development of more selective agonists for the dopamine D3 receptor, which could lead to improved understanding of the role of this receptor in addiction and other behaviors. Another area of interest is the use of THIQ in the development of novel treatments for addiction and other disorders. Finally, THIQ could also be used in the development of new imaging agents for studying the dopamine D3 receptor in vivo.
合成方法
THIQ can be synthesized through a variety of methods. One common method involves the reaction of 2-(1-piperidinyl)ethanol with 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine in the presence of a strong acid catalyst. This reaction produces THIQ as a dihydrochloride salt.
科学研究应用
THIQ has been used in scientific research for a variety of applications. One common use of THIQ is in the study of addiction and drug abuse. THIQ has been shown to bind to and activate the dopamine D3 receptor, which is involved in the reward pathway of the brain. This activation can lead to increased dopamine release, which is associated with addictive behaviors.
属性
CAS 编号 |
130260-18-3 |
|---|---|
产品名称 |
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)ethoxy)-, dihydrochloride |
分子式 |
C19H30Cl2N2O |
分子量 |
373.4 g/mol |
IUPAC 名称 |
7-(2-piperidin-1-ylethoxy)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;dihydrochloride |
InChI |
InChI=1S/C19H28N2O.2ClH/c1-2-8-20(9-3-1)12-13-22-18-14-16-6-4-10-21-11-5-7-17(15-18)19(16)21;;/h14-15H,1-13H2;2*1H |
InChI 键 |
NEQTVCNLSWKWGW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC3=C4C(=C2)CCCN4CCC3.Cl.Cl |
规范 SMILES |
C1CCN(CC1)CCOC2=CC3=C4C(=C2)CCCN4CCC3.Cl.Cl |
其他 CAS 编号 |
130260-18-3 |
同义词 |
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-piperidinyl)eth oxy)-, dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



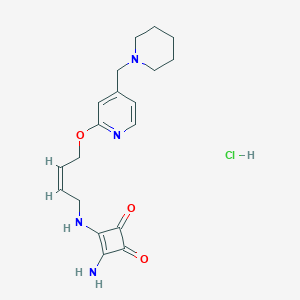
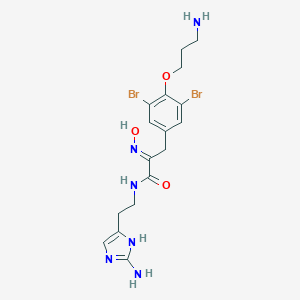
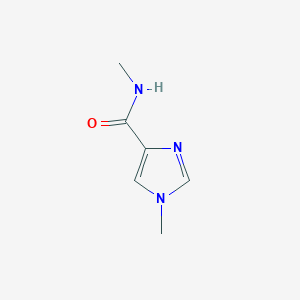
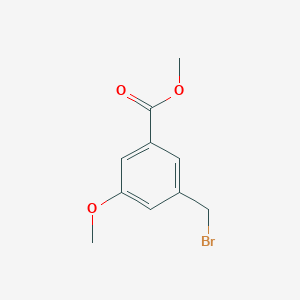
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
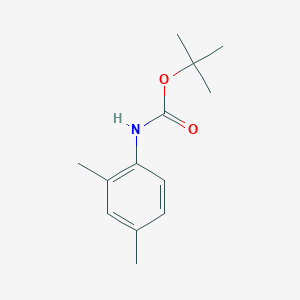
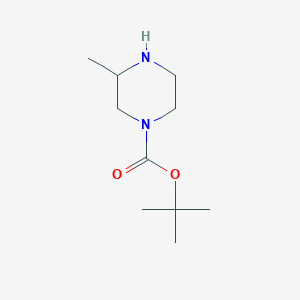
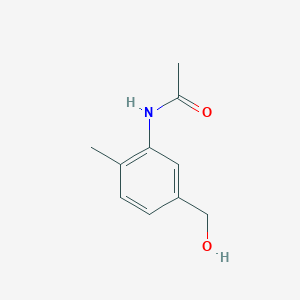
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
![1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea](/img/structure/B143770.png)
